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Compound of Interest

Compound Name: 5-Bromo-2-chlorobenzoic acid

CAS No.: 21739-92-4

Cat. No.: B126631

Get Quote

Executive Summary & Molecule Profile
5-Bromo-2-chlorobenzoic acid (BCBA) is a halogenated aromatic carboxylic acid primarily

utilized as a regulatory starting material (RSM) or key intermediate in the synthesis of gliflozin-

class antidiabetic drugs. Its purity and impurity profile directly impact the downstream quality of

the Active Pharmaceutical Ingredient (API).

This guide provides a self-validating analytical framework. The low pKa (~2.49) of the

carboxylic acid necessitates strict pH control in liquid chromatography to prevent peak tailing

and ensure retention reproducibility.
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Property Value Method/Source

CAS Number 21739-92-4 Chemical Abstracts Service

Molecular Formula

C

H

BrClO

--

Molecular Weight 235.46 g/mol --

Appearance White to off-white powder Visual Inspection

Melting Point 154 – 156 °C Capillary Method [1]

Solubility

Soluble in Methanol, DMSO,

ACN; Sparingly soluble in

water (2.63 g/L)

Experimental Observation [1]

pKa ~2.49 (Predicted) Potentiometric Titration

Method 1: High-Performance Liquid
Chromatography (HPLC)
Purpose: Assay determination and quantification of related substances (impurities).[1][2]

The "Why" Behind the Method (Expertise)
Mobile Phase pH: Because BCBA has a pKa of ~2.49, running at neutral pH would result in a

fully ionized species, leading to early elution (void volume) and poor resolution from polar

impurities. We utilize 0.1% Phosphoric Acid (pH ~2.0) to suppress ionization, keeping the

molecule in its neutral, hydrophobic form for optimal retention on a C18 column.

Detection Wavelength: The halogenated benzene ring exhibits strong UV absorption. While

254 nm is standard, 230 nm often provides higher sensitivity for trace impurities lacking

extensive conjugation.

HPLC Protocol
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System: Agilent 1200/1260 or Waters Alliance (or equivalent) Column: C18 End-capped (e.g.,

Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.

Reagents:

Solvent A: 0.1% Orthophosphoric acid (

) in Water (Milli-Q).

Solvent B: Acetonitrile (HPLC Grade).

Instrument Parameters:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temp: 30°C

Detection: UV @ 230 nm (primary), 254 nm (secondary)

Run Time: 25 minutes

Gradient Program:

Time (min)
% Solvent A (Aq.
Acid)

% Solvent B (ACN) Phase

0.0 80 20 Equilibration

15.0 20 80 Ramp

20.0 20 80 Hold (Wash)

20.1 80 20 Return

| 25.0 | 80 | 20 | Re-equilibration |

Sample Preparation:
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Diluent: Water:Acetonitrile (50:50 v/v).

Standard Stock: 0.5 mg/mL BCBA in Diluent. Sonicate for 5 mins to ensure dissolution.

System Suitability Criteria (Self-Validation)
Tailing Factor (T): NMT 1.5 (Ensures pH is sufficiently low).

Theoretical Plates (N): NLT 5000.

RSD (n=6 injections): NMT 2.0% for main peak area.

Method 2: Spectroscopic Identification ( H NMR)
Purpose: Structural confirmation and identification of isomeric impurities (e.g., 3-bromo-2-

chlorobenzoic acid).

Structural Logic
The 5-bromo-2-chlorobenzoic acid molecule has a trisubstituted benzene ring. The proton

splitting pattern is definitive:

H6 (Position 6): Ortho to Carboxyl, Meta to Bromine. Expected to be the most deshielded

(downfield) doublet with a small coupling constant (meta-coupling).

H4 (Position 4): Ortho to Bromine, Meta to Chlorine. Appears as a doublet of doublets (ortho-

coupled to H3, meta-coupled to H6).

H3 (Position 3): Ortho to Chlorine, Meta to Bromine. Appears as a doublet (ortho-coupled to

H4).

NMR Protocol
Solvent: DMSO-

(Preferred due to solubility and carboxyl proton visibility).

Frequency: 400 MHz or higher.
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Concentration: ~10 mg in 0.6 mL solvent.

Spectral Interpretation (Expected Shifts in DMSO-

): | Shift (

ppm) | Multiplicity | Integration | Assignment | Coupling (

) | | :--- | :--- | :--- | :--- | :--- | | 13.5 - 14.0 | Broad Singlet | 1H | -COOH | Exchangeable | | ~8.05 |
Doublet (d) | 1H | Ar-H6 |

Hz | | ~7.75 | dd | 1H | Ar-H4 |

Hz | | ~7.55 | Doublet (d) | 1H | Ar-H3 |

Hz |

Note: If the peak at ~7.55 ppm appears as a singlet or weak doublet, suspect the presence of

the 3-bromo isomer impurity.

Method 3: Impurity Fate Mapping & Synthesis
Control
Purpose: To track the origin and fate of impurities during the synthesis of Dapagliflozin

intermediates.

Synthesis Pathway Visualization
The following diagram illustrates the critical control points for BCBA when used as a starting

material.

Figure 1: Impurity Fate Mapping for 5-Bromo-2-chlorobenzoic Acid in Dapagliflozin Synthesis.
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QC Release Specification (Protocol Summary)
For a Certificate of Analysis (CoA), the following tests are mandatory.

Test Method Acceptance Criteria

Appearance Visual
White to off-white crystalline

powder

Identification A IR (KBr Pellet)

Concordant with Reference

Standard (C=O stretch ~1690

cm

)

Identification B HPLC Retention Time
Matches Standard

2.0%

Melting Point USP <741> 154°C – 158°C

Loss on Drying (LOD) USP <731> NMT 0.5% w/w (105°C, 3 hrs)

Residue on Ignition USP <281> NMT 0.1% w/w

Assay (HPLC) Method 2.2
98.0% – 102.0% w/w (Dried

basis)

Related Substances Method 2.2

Individual Impurity: NMT

0.5%Total Impurities: NMT

1.0%

Safety & Handling (SDS Highlights)
Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

Handling: Use in a fume hood. Avoid dust formation.[3][4][5]

Storage: Store at room temperature (15-25°C), protected from light and moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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